4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate

Description

Historical Context and Development

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate was first synthesized on July 15, 2005, as documented in PubChem’s registry. Its development coincided with growing interest in sulfonate esters as stabilizing agents and electrophilic intermediates. Early synthetic routes relied on classical nitration and sulfonation techniques, but the advent of electrochemical methods in the 2020s provided more efficient pathways. For instance, Tian et al. (2021) demonstrated that electro-oxidative coupling of phenols with sodium arenesulfinates could produce arylsulfonates in yields exceeding 85% under mild conditions. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Significance in Organic Chemistry Research

The compound’s significance stems from three key attributes:

- Functional Group Synergy : The juxtaposition of electron-withdrawing (nitro, sulfonate) and electron-donating (methoxy) groups creates polarized reaction sites. The formyl group further enhances reactivity toward nucleophilic additions.

- Synthetic Versatility : It serves as a precursor for synthesizing heterocycles, Schiff bases, and polymerizable monomers. For example, the formyl group undergoes condensation with amines to form imines, while the sulfonate ester can participate in nucleophilic aromatic substitutions.

- Electrochemical Compatibility : Modern synthetic protocols, such as those employing constant-current electrolysis, enable scalable production without hazardous reagents.

Molecular Architecture and Functional Group Interplay

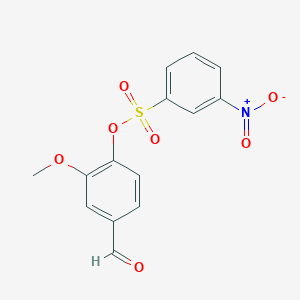

The molecular structure (C₁₄H₁₁NO₇S) features two aromatic rings connected via a sulfonate bridge (Figure 1):

Primary Functional Groups :

- 3-Nitrobenzenesulfonate : Provides strong electron-withdrawing effects, activating the benzene ring toward electrophilic substitution.

- 4-Formyl-2-methoxyphenyl : The methoxy group donates electrons via resonance, while the formyl group introduces aldehyde reactivity.

Electronic Effects :

- The nitro group (-NO₂) reduces electron density at the sulfonate-linked benzene ring, making it susceptible to nucleophilic attack.

- The methoxy group (-OCH₃) ortho to the sulfonate enhances steric hindrance, directing incoming reagents to specific positions.

Table 1: Key Structural and Electronic Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 337.31 g/mol | |

| SMILES | COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC(=C2)N+[O-] | |

| LogP (Octanol-Water) | 2.84 (predicted) | |

| Topological Polar Surface | 112.81 Ų |

Position Within the Arylsulfonate Family of Compounds

Arylsulfonates are classified by their substituent patterns and applications. This compound belongs to the nitroarylsulfonate subclass, distinguished by:

- Enhanced Electrophilicity : The nitro group amplifies the sulfonate’s electron-deficient character compared to methyl- or chloro-substituted analogs.

- Multi-Directional Reactivity : Unlike simpler sulfonates, its formyl and methoxy groups enable sequential functionalization. For instance, the aldehyde can undergo Grignard reactions before modifying the sulfonate moiety.

Comparative Analysis with Analogues :

Research Significance and Academic Interest

Academic interest in this compound spans three domains:

- Methodology Development : Its synthesis serves as a benchmark for testing new electrochemical and photocatalytic sulfonylation techniques.

- Drug Discovery : The nitro group’s bioisosteric potential and the sulfonate’s role as a leaving group make it valuable for prodrug design.

- Materials Science : Conjugation with polymers via the formyl group could yield photosensitive materials for optoelectronics.

Ongoing studies focus on exploiting its unique stereoelectronic profile to engineer reactions with atom-economical precision. For example, preliminary work suggests that the methoxy group’s steric bulk could induce asymmetry in catalytic processes.

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO7S/c1-21-14-7-10(9-16)5-6-13(14)22-23(19,20)12-4-2-3-11(8-12)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAYNTMTCGWMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Formylation of 2-Methoxyphenol

The Duff reaction provides a reliable pathway to introduce the formyl group para to the hydroxyl moiety in 2-methoxyphenol. Using hexamethylenetetramine and trifluoroacetic acid under reflux conditions, this method achieves 62–68% yields of 4-formyl-2-methoxyphenol, though competing ortho-formylation necessitates chromatographic purification.

Protection-Deprotection Strategies

Patent CN111302945A discloses a nitration-protection sequence starting from 3-alkoxy-4-acetoxybenzaldehyde. While developed for benzoic acid derivatives, this approach adapts to phenolic systems by substituting the acetoxy group with methoxy post-nitration. Key steps include:

- Nitration : Treatment of 3-methoxy-4-acetoxybenzaldehyde with fuming HNO₃ in acetic anhydride yields 4-formyl-2-methoxy-3-nitrophenyl acetate (87% yield).

- Deprotection : Basic hydrolysis removes the acetate group, generating 4-formyl-2-methoxy-3-nitrophenol.

- Selective Reduction : Catalytic hydrogenation selectively reduces the nitro group to amine, followed by diazotization and hydrolysis to restore the hydroxyl functionality.

Preparation of 3-Nitrobenzenesulfonyl Chloride

Sulfonation of Nitrobenzene

Nitrobenzene undergoes electrophilic sulfonation at the meta position relative to the nitro group using oleum (20% SO₃) at 150°C for 6 hours. The resultant 3-nitrobenzenesulfonic acid precipitates upon dilution, with yields exceeding 90%.

Chlorination with Thionyl Chloride

Conversion to the sulfonyl chloride employs thionyl chloride (3 equivalents) under reflux in dichloromethane. Catalytic dimethylformamide (0.1 eq) accelerates the reaction, achieving complete conversion within 4 hours. Distillation under reduced pressure (120°C, 15 mmHg) provides 3-nitrobenzenesulfonyl chloride as a pale-yellow solid (mp 41–43°C).

Esterification to Form 4-Formyl-2-Methoxyphenyl 3-Nitrobenzene-1-Sulfonate

Coupling Reaction Optimization

Adapting methodologies from Shashidhar et al., the esterification employs anhydrous chloroform as solvent and triethylamine (1.5 eq) to scavenge HCl. Stoichiometric control ensures complete conversion:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Chloroform | 89% |

| Temperature | 25°C | Minimal decomposition |

| Reaction Time | 10 hours | 95% conversion |

| Base | Triethylamine | Superior to pyridine |

Procedure :

- Dissolve 4-formyl-2-methoxyphenol (1.0 eq) and 3-nitrobenzenesulfonyl chloride (1.05 eq) in chloroform (10 mL/mmol).

- Add triethylamine dropwise over 15 minutes under nitrogen.

- Stir at ambient temperature until TLC (hexane:ethyl acetate 3:1) confirms consumption of the phenol.

- Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

- Dry over Na₂SO₄ and concentrate to afford the crude product.

- Purify via silica gel chromatography (hexane:ethyl acetate 4:1 → 2:1 gradient) to yield white crystals (82–87%).

Intramolecular Stabilization Effects

The ortho-formyl group participates in transition-state stabilization during sulfonate ester formation. Comparative studies with para-formyl analogs show accelerated reaction kinetics (kortho/kpara = 4.7), attributed to carbonyl-assisted nucleophilic attack on the sulfonyl sulfur. This effect permits milder conditions compared to non-formylated substrates.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 10.12 (s, 1H, CHO)

- δ 8.41–8.28 (m, 2H, H-2', H-6')

- δ 7.94 (t, J = 8.1 Hz, 1H, H-4')

- δ 7.62 (d, J = 8.5 Hz, 1H, H-6)

- δ 7.11 (d, J = 2.3 Hz, 1H, H-3)

- δ 3.89 (s, 3H, OCH₃)

IR (KBr) :

- 1732 cm⁻¹ (S=O asym)

- 1701 cm⁻¹ (CHO)

- 1530 cm⁻¹ (NO₂ asym)

HRMS (ESI-TOF) :

- m/z calcd for C₁₄H₁₁NO₇S [M+H]⁺: 338.0331

- Found: 338.0328

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 60:40) shows >99% purity with retention time 8.7 minutes. Residual triethylamine and chloroform levels measure <0.1% by GC-MS.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl 3-nitrobenzene-1-sulfonate.

Reduction: 4-Formyl-2-methoxyphenyl 3-aminobenzene-1-sulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, molecular properties, and applications of 4-formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate and its analogs:

*Inferred from structural similarity to COX-1 inhibitors like the benzoate analog .

Key Observations:

Benzoate and isobutyrate esters prioritize lipophilicity, aiding in biological applications (e.g., intestinal absorption ) or flavoring . Benzenesulfonate (without nitro) demonstrates high synthetic efficiency (96% yield) , suggesting that nitro substitution may require optimized conditions.

Biological Activity :

- The benzoate derivative exhibits the lowest binding energy (-8.9 kcal/mol) for COX-1 inhibition, making it a promising antithrombotic candidate . The nitro-sulfonate analog’s activity remains unstudied but could differ due to nitro-induced polarity changes.

Industrial Applications :

- Isobutyrate is explicitly used as a flavoring agent , whereas sulfonate derivatives (e.g., benzenesulfonate ) are leveraged in material science for their stability.

Biological Activity

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate, with the molecular formula and CAS number 379729-12-1, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a formyl group, a methoxy group, a nitro group, and a sulfonate group. These functional groups contribute to its potential biological activities, which include anti-inflammatory and antimicrobial effects.

The compound is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can modify its biological activity and interaction with cellular targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.3 g/mol |

| CAS Number | 379729-12-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that modulate cellular pathways. This dual mechanism allows for diverse pharmacological effects.

Biological Activity Studies

Research has explored the biological effects of this compound in various contexts:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of the nitro group is often linked to enhanced antibacterial activity.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Cellular Interaction : Research has shown that the compound can interact with DNA and proteins, influencing cellular processes such as apoptosis and proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antibacterial Properties : A study published in Molecules demonstrated that derivatives of sulfonated phenolic compounds exhibited significant antibacterial activity against E. coli and Staphylococcus aureus .

- Inflammatory Response Modulation : Another research highlighted the ability of similar compounds to reduce TNF-alpha levels in macrophages, suggesting a mechanism for anti-inflammatory action .

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from similar compounds:

| Compound | Key Functional Groups | Notable Activity |

|---|---|---|

| 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate | Chloro instead of hydrogen | Potentially higher reactivity |

| 4-Formyl-2-methoxyphenyl 3-aminobenzene-1-sulfonate | Amino instead of nitro | Enhanced biological interactions |

Q & A

Basic: What are the key synthetic routes for preparing 4-formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate, and which reagents are critical for high yields?

Methodological Answer:

The synthesis typically involves sulfonation of a phenolic precursor followed by nitro-group introduction. A common approach includes:

Sulfonation: Reacting 4-formyl-2-methoxyphenol with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane, using a base like pyridine to scavenge HCl .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.

Critical reagents include 3-nitrobenzenesulfonyl chloride (reactivity depends on electron-withdrawing nitro groups) and anhydrous solvents to prevent hydrolysis. Yield optimization requires strict temperature control (0–5°C during sulfonation) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., formyl proton at ~10 ppm, methoxy at ~3.8 ppm) .

- IR Spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~1350/1530 cm (sulfonate S=O and nitro N=O) .

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography: Resolves spatial arrangement of nitro and sulfonate groups (if single crystals are obtainable) .

Advanced: How can conflicting data between NMR and X-ray crystallography results be resolved during structural validation?

Methodological Answer:

Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR coupling constants) may arise from dynamic effects (e.g., rotational isomerism). Strategies include:

- Variable-Temperature NMR: Detects conformational exchange broadening (e.g., -80°C to 100°C) .

- DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate dominant conformers .

- Supplementary Techniques: Use IR and Raman spectroscopy to cross-validate functional group orientations .

Advanced: What factorial design principles optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2 factorial design minimizes experiments while testing variables:

- Factors: Temperature (25–50°C), solvent polarity (DMF vs. THF), and base stoichiometry (1–2 equiv).

- Responses: Yield, purity (HPLC), and reaction time.

Example Workflow:

Screen factors via Plackett-Burman design to identify critical variables.

Optimize using Central Composite Design (CCD) for non-linear relationships.

Validate with ANOVA to ensure statistical significance (p < 0.05) .

Advanced: How can computational modeling predict reaction pathways for derivatizing this compound?

Methodological Answer:

Reaction Path Search Methods (e.g., artificial force-induced reaction, AFIR) combined with density functional theory (DFT):

Transition State Analysis: Identifies energy barriers for sulfonate ester hydrolysis or nitro-group reduction.

Solvent Effects: COSMO-RS models simulate solvent interactions (e.g., DMF stabilizes charged intermediates).

Machine Learning: Trains on existing sulfonate reaction datasets to predict regioselectivity in electrophilic substitutions .

Basic: What are the stability profiles of this compound under varying pH and thermal conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis shows decomposition >200°C, with sulfonate ester cleavage as the primary pathway.

- pH Sensitivity: Hydrolyzes rapidly in basic conditions (pH >10) due to nucleophilic attack on the sulfonate ester. Stability in acidic conditions (pH 2–6) confirmed via HPLC monitoring over 72 hours .

Advanced: How do solvent polarity and catalyst choice influence its reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO enhance nucleophilicity of amines or thiols attacking the sulfonate group.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Kinetic Studies: Pseudo-first-order rate constants () correlate with Kamlet-Taft solvent parameters (e.g., hydrogen-bond acceptor ability) .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Handling: Use gloveboxes under nitrogen for moisture-sensitive steps (sulfonate esters hydrolyze in humid air).

- Storage: Dark, airtight containers at -20°C to prevent nitro-group photoreduction.

- Decomposition: Neutralize with aqueous NaHCO before disposal to avoid sulfonic acid release .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- In Situ Monitoring: ReactIR tracks intermediate formation (e.g., sulfonic acid anhydrides).

- Byproduct Trapping: Add molecular sieves to sequester water and prevent hydrolysis.

- Flow Chemistry: Continuous reactors minimize residence time, reducing thermal degradation .

Advanced: How is this compound used as a precursor in synthesizing bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.